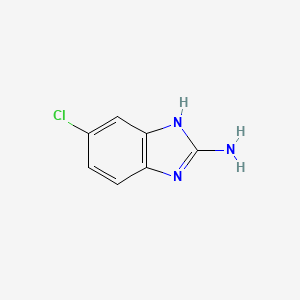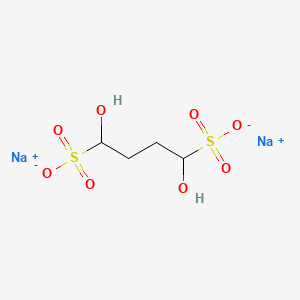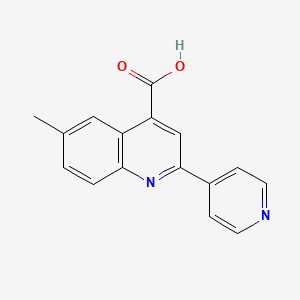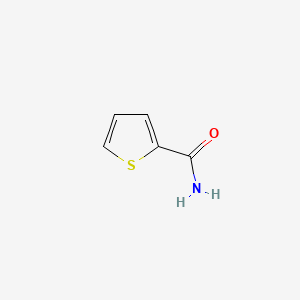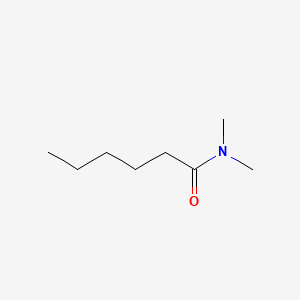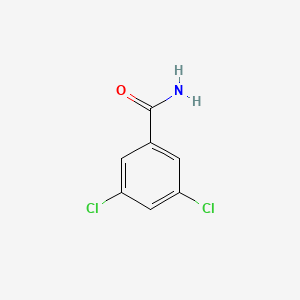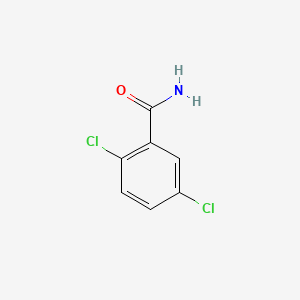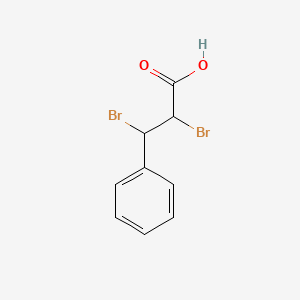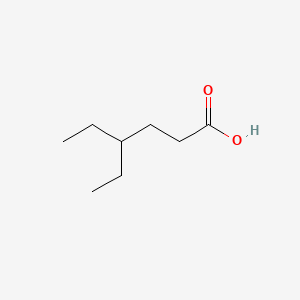
2,2,6-Trimethylcyclohexane-1,4-dione
Descripción general
Descripción
2,2,6-Trimethylcyclohexane-1,4-dione, also known as Xi-2,2,6-Trimethyl-1,4-cyclohexanedione, is a cyclic ketone . It is also known as 4-ketoisophorone and is a key intermediate in the synthesis of carotenoids and flavoring agents .
Synthesis Analysis
A simple and inexpensive route to the title compound is described which should be readily amenable to large scale synthesis. Thus, reaction of 3-pentanone with methyl acrylate in the presence of sodium methoxide provided 2,4-dimethylcyclohexane-1,3-dione. Methylation with iodomethane gave the title compound in 63% overall yield .Molecular Structure Analysis
The molecular formula of this compound is C9H14O2 . The IUPAC name is this compound . The InChI is InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 . The Canonical SMILES is CC1CC(=O)CC(C1=O)©C .Physical and Chemical Properties Analysis
The molecular weight of this compound is 154.21 g/mol . It has a density of 0.976 g/cm3 . The boiling point is 236.4 °C at 760 mmHg, and the flashing point is 86.2 °C . The vapour pressure is 0.0474mmHg at 25°C .Aplicaciones Científicas De Investigación
Enzymatic Reduction and Biocatalysis
One application of 2,2,6-Trimethylcyclohexane-1,4-dione involves its reduction by enzymes. A study demonstrated that microorganisms like Candida macedoniensis can catalyze the reduction of this compound to levodione. This reduction highlights the compound's role in microbial enzymatic processes and its potential in biocatalysis (Kataoka et al., 2002).
Synthesis of Chiral Compounds
This compound is also used in the synthesis of chiral compounds. For instance, it has been used as a starting material for synthesizing (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. This process involves two-step enzymatic asymmetric reduction, showcasing its utility in producing chiral molecules for various applications (Wada et al., 2003).
Análisis Bioquímico
Biochemical Properties
2,2,6-Trimethylcyclohexane-1,4-dione plays a crucial role in biochemical reactions, particularly in the reduction of carbon-carbon double bonds. It interacts with enzymes such as Old Yellow Enzyme from Candida macedoniensis, which catalyzes the stereospecific reduction of the C=C bond of ketoisophorone to yield (6R)-2,2,6-trimethylcyclohexane-1,4-dione . This interaction is essential for the production of optically active alcohols, which are important chiral synthons for pharmaceuticals and chemicals.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reduction of ketoisophorone in microorganisms, leading to the production of (6R)-2,2,6-trimethylcyclohexane-1,4-dione . This compound’s impact on cellular metabolism is significant, as it plays a role in the synthesis of naturally occurring optically active compounds such as xanthoxin and zeaxanthin.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. It exerts its effects through the stereospecific reduction of carbon-carbon double bonds, catalyzed by enzymes like Old Yellow Enzyme . This reduction process is crucial for the production of chiral intermediates used in the synthesis of various compounds. The binding interactions with enzymes and the subsequent reduction of ketoisophorone to (6R)-2,2,6-trimethylcyclohexane-1,4-dione highlight its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that the reduction of ketoisophorone to (6R)-2,2,6-trimethylcyclohexane-1,4-dione is influenced by the presence of specific enzymes and the conditions under which the reaction occurs . Long-term effects on cellular function have been observed, particularly in the context of enzyme-catalyzed reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the reduction of carbon-carbon double bonds. Enzymes such as Old Yellow Enzyme play a crucial role in these pathways, catalyzing the reduction of ketoisophorone to (6R)-2,2,6-trimethylcyclohexane-1,4-dione . This compound’s involvement in metabolic flux and metabolite levels is significant, as it contributes to the synthesis of optically active compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. These interactions affect the localization and accumulation of the compound, which in turn impacts its biochemical activity . Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with enzymes and other biomolecules, influencing its role in biochemical reactions.
Propiedades
IUPAC Name |
2,2,6-trimethylcyclohexane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHHZSFNAYSPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942726 | |
| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20547-99-3 | |
| Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



